molecular formula C10H15NO B1215163 N-Methyl 4-Methoxyphenethylamine CAS No. 4091-50-3

N-Methyl 4-Methoxyphenethylamine

Cat. No.: B1215163
CAS No.: 4091-50-3
M. Wt: 165.23 g/mol
InChI Key: JCMWSVNNSPUNER-UHFFFAOYSA-N
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Description

N-Methyl 4-Methoxyphenethylamine: is a chemical compound belonging to the phenethylamine class It is structurally characterized by a phenethylamine backbone with a methoxy group at the 4-position and a methyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

N-Methyl 4-Methoxyphenethylamine, also known as 4-Methoxy-N-methylbenzeneethanamine or [2-(4-METHOXY-PHENYL)-ETHYL]-METHYL-AMINE, is a compound that primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating brain chemistry and physiology .

Mode of Action

This compound acts as an agonist at the TAAR1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the TAAR1 receptor, activating it .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the TAAR1 receptor. TAAR1 plays a key role in the function of monoaminergic systems (serotonin, norepinephrine, and dopamine) in the brain . Therefore, the activation of TAAR1 by this compound can influence these systems and their downstream effects .

Pharmacokinetics

It’s known that this compound is produced by the n-methylation of tyramine via the action of the enzyme phenylethanolamine n-methyltransferase in humans .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with the TAAR1 receptor. By acting as an agonist at this receptor, this compound can modulate the function of monoaminergic systems in the brain . This can potentially influence a variety of physiological and psychological processes, including mood, cognition, and perception .

Biochemical Analysis

Biochemical Properties

4-Methoxy-N-methylbenzeneethanamine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, dopamine, and norepinephrine . By inhibiting MAO, 4-Methoxy-N-methylbenzeneethanamine increases the levels of these neurotransmitters, leading to enhanced neurotransmission. Additionally, it interacts with serotonin receptors, particularly the 5-HT2A receptor, which is involved in the modulation of mood, cognition, and perception .

Cellular Effects

4-Methoxy-N-methylbenzeneethanamine exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by increasing the release of serotonin, dopamine, and norepinephrine . This leads to altered neurotransmission and can affect mood, cognition, and behavior. Furthermore, 4-Methoxy-N-methylbenzeneethanamine has been shown to impact gene expression by modulating the activity of transcription factors involved in the regulation of neurotransmitter synthesis and release . It also affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 4-Methoxy-N-methylbenzeneethanamine involves several key processes. At the molecular level, it binds to and inhibits monoamine oxidase, preventing the breakdown of monoamines and increasing their levels in the synaptic cleft . This results in enhanced neurotransmission and prolonged signaling. Additionally, 4-Methoxy-N-methylbenzeneethanamine acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to the activation of downstream signaling pathways, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-N-methylbenzeneethanamine have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Methoxy-N-methylbenzeneethanamine can lead to alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity . These effects are particularly evident in in vitro studies using neuronal cell cultures .

Dosage Effects in Animal Models

The effects of 4-Methoxy-N-methylbenzeneethanamine vary with different dosages in animal models. At low doses, the compound has been shown to increase locomotor activity and induce hyperactivity . At higher doses, it can lead to toxic effects, including hyperthermia, convulsions, and even death . Threshold effects have been observed, where a certain dosage is required to elicit a significant response . These findings highlight the importance of careful dosage control when studying the effects of 4-Methoxy-N-methylbenzeneethanamine in animal models .

Metabolic Pathways

4-Methoxy-N-methylbenzeneethanamine is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes demethylation and hydroxylation reactions . The resulting metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine . The compound also interacts with various enzymes and cofactors involved in its metabolism, including cytochrome P450 enzymes . These interactions can affect the metabolic flux and levels of metabolites in the body .

Transport and Distribution

Within cells and tissues, 4-Methoxy-N-methylbenzeneethanamine is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Additionally, it can be localized to specific cellular compartments, such as synaptic vesicles, where it exerts its effects on neurotransmitter release .

Subcellular Localization

The subcellular localization of 4-Methoxy-N-methylbenzeneethanamine plays a crucial role in its activity and function. The compound is primarily localized to synaptic vesicles in neuronal cells, where it influences neurotransmitter release . It can also be found in other cellular compartments, such as the cytoplasm and mitochondria . Post-translational modifications, such as phosphorylation, can affect the targeting and localization of 4-Methoxy-N-methylbenzeneethanamine to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of N-Methyl 4-Methoxyphenethylamine follows similar synthetic routes but is optimized for higher yields and scalability. The process involves careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Substituted phenethylamines.

Comparison with Similar Compounds

Uniqueness: N-Methyl 4-Methoxyphenethylamine is unique due to its specific substitution pattern and its ability to inhibit monoamine oxidase. This makes it distinct from other phenethylamine derivatives, which may have different substitution patterns and biological activities.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMWSVNNSPUNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193904
Record name Compound 48-80
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4091-50-3
Record name 4-Methoxy-N-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4091-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Compound 48-80
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Compound 48-80
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2-(4-methoxyphenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHOXY-N-METHYLBENZENEETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18PF78JWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the natural source of 4-Methoxy-N-methylbenzeneethanamine and what other compounds are found alongside it?

A: 4-Methoxy-N-methylbenzeneethanamine has been identified in several Eriogonum species, including Eriogonum brevicaule [, , ]. In Eriogonum brevicaule, it was found alongside cytotoxic phenolic glucosides [, ]. Another study identified it in Lepidocoryphantha runyonii (a cactus species) [].

Q2: Are there any known methods for synthesizing 4-Methoxy-N-methylbenzeneethanamine?

A2: The provided abstracts focus on the isolation and identification of 4-Methoxy-N-methylbenzeneethanamine from natural sources and do not mention any synthetic routes. Further research is needed to explore potential synthetic methods.

Q3: What is the significance of finding 4-Methoxy-N-methylbenzeneethanamine in various plant species?

A3: The presence of 4-Methoxy-N-methylbenzeneethanamine in different plant families suggests a potentially broader ecological role for this compound. Further research is needed to understand its function in these plants and explore potential applications.

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